1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1038711-02-2
VCID: VC2795490
InChI: InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N
Molecular Formula: C15H12F3N3
Molecular Weight: 291.27 g/mol

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine

CAS No.: 1038711-02-2

Cat. No.: VC2795490

Molecular Formula: C15H12F3N3

Molecular Weight: 291.27 g/mol

* For research use only. Not for human or veterinary use.

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine - 1038711-02-2

Specification

CAS No. 1038711-02-2
Molecular Formula C15H12F3N3
Molecular Weight 291.27 g/mol
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine
Standard InChI InChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)
Standard InChI Key JIOYJPRWUOKBMQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Properties

1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine consists of a benzimidazol-2-amine core with a 3-(trifluoromethyl)phenyl methyl substituent at the N-1 position. The compound features a heterocyclic structure that combines a benzene ring fused to an imidazole moiety, with an amino group at the 2-position and a 3-(trifluoromethyl)phenyl methyl group attached to the nitrogen at position 1 .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂F₃N₃
Molecular Weight291.27 g/mol
CAS Number1038711-02-2
PubChem CID43148779
IUPAC Name1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine
State at Room TemperatureSolid

The trifluoromethyl group at the meta position of the phenyl ring significantly influences the compound's physicochemical properties, including its lipophilicity and electronic characteristics .

Structural Identifiers and Nomenclature

The compound is recognized through multiple identifiers in chemical databases and literature, facilitating research continuity and reproducibility .

Table 2: Chemical Identifiers

Identifier TypeValue
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)N
InChIInChI=1S/C15H12F3N3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)
InChIKeyJIOYJPRWUOKBMQ-UHFFFAOYSA-N
Alternative Names1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine; 1-(3-(trifluoromethyl)benzyl)-1h-benzimidazol-2-amine

Synthesis and Characterization

Analytical Characterization

Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography (for solid-state structure)

  • High-Performance Liquid Chromatography (HPLC) for purity determination

Relationship to Benzimidazole Class

Structural Classification

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine belongs to the broader benzimidazole class of compounds. Benzimidazoles constitute an important heterocyclic system in medicinal chemistry with diverse pharmacological activities. The compound can be classified as:

  • A 2-aminobenzimidazole derivative

  • An N-substituted benzimidazole

  • A trifluoromethylated heterocycle

Related Compounds

Several structurally related compounds demonstrate how subtle modifications can alter biological properties:

Table 3: Structurally Related Compounds

CompoundMolecular FormulaCAS NumberKey Structural Difference
N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amineC₁₇H₁₆F₃N₃866131-98-8Contains an ethyl group on the 2-amino position
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amineC₁₂H₉F₆N₃1240566-22-6Contains a pyrazole instead of benzimidazole ring

The N-ethylated derivative (N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine) represents a direct structural analog with potential differences in biological activity profiles, suggesting structure-activity relationship opportunities .

Biological Activities and Research Applications

Pharmacological Profile

While specific biological activity data for 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine is limited in the current literature, the broader class of benzimidazole compounds is known for diverse biological activities:

  • Antimicrobial properties

  • Antiviral effects

  • Anticancer potential

  • Anti-inflammatory activities

  • Central nervous system activity

The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy in pharmaceutical applications. The fluorine atoms increase lipophilicity, metabolic stability, and binding affinity to target proteins.

Hazard TypeClassificationHazard Statement
SkinIrritation (Category 2)H315: Causes skin irritation
EyeIrritation (Category 2A)H319: Causes serious eye irritation
Target OrganSpecific target organ toxicity - single exposure (Category 3)H335: May cause respiratory irritation

Future Research Directions

Structure Modification Opportunities

The compound's structure offers several sites for potential modification to enhance activity or specificity:

  • Modification of the 2-amino group

  • Substitution on the benzimidazole ring

  • Alteration of the trifluoromethyl position

  • Introduction of additional functional groups on the phenyl ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator